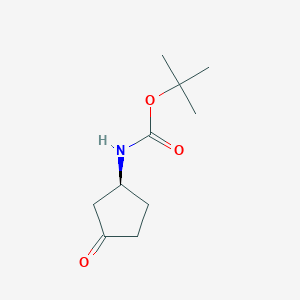
(S)-tert-butyl 3-oxocyclopentylcarbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “(S)-tert-butyl 3-oxocyclopentylcarbamate” involves several steps. One method involves the reaction of 2-cyclopenten-1-one with benzyl carbamate in the presence of bismuth (III) nitrate pentahydrate in dichloromethane at room temperature for 20 hours . The mixture is then quenched with saturated NaHCO3 and extracted with dichloromethane. The organic layer is dried over Na2SO4, filtered, and evaporated to give a residue. The residue is purified by silica gel column chromatography to give the desired compound .Molecular Structure Analysis
The molecular formula of “(S)-tert-butyl 3-oxocyclopentylcarbamate” is C13H15NO3 . It has a cyclopentyl ring and a benzyl group attached to it.Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in phosphine-catalyzed aza-Michael reactions of α,β-unsaturated compounds with carbamates in the presence of TMSCl .Physical And Chemical Properties Analysis
The molecular weight of “(S)-tert-butyl 3-oxocyclopentylcarbamate” is 233.26 g/mol . The predicted boiling point is 415.0±44.0 °C and the predicted density is 1.19±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis and Application in Pharmaceutical Chemistry :
- (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, a compound structurally similar to (S)-tert-butyl 3-oxocyclopentylcarbamate, was synthesized for use as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).
Chemical Synthesis Techniques :
- The preparation and reaction of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound with a similar tert-butyl carbamate structure, were studied, highlighting advances in synthesis techniques for such compounds (Padwa et al., 2003).
Potential Biological Activity :
- A study on similar compounds, such as 1-tert-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea, showed notable hypotensive action, indicating the potential for biological activities in tert-butyl carbamate derivatives (Chalina et al., 1998).
Environmental Applications :
- Research on the degradation pathways of methyl tert-butyl ether (MTBE) involved the generation of tert-butyl formate and related compounds, indicating the relevance of tert-butyl carbamates in environmental chemistry (Stefan et al., 2000).
Synthesis of Chiral Ligands :
- Optically active trans-tert-butyl-2-aminocyclopentylcarbamate, which is structurally related to (S)-tert-butyl 3-oxocyclopentylcarbamate, has been synthesized and considered for use as a scaffold for chiral ligands and modified backbone units for peptide nucleic acids (Xu & Appella, 2006).
Evaluation in Medicinal Chemistry :
- The tert-butyl group, often found in compounds like (S)-tert-butyl 3-oxocyclopentylcarbamate, has been evaluated for its effects on the physicochemical and pharmacokinetic properties of drugs (Westphal et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(1S)-3-oxocyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOXAWYNXXEWBT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666920 | |
| Record name | tert-Butyl [(1S)-3-oxocyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 3-oxocyclopentylcarbamate | |
CAS RN |
167298-40-0 | |
| Record name | tert-Butyl [(1S)-3-oxocyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1391274.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}cyclohexanamine](/img/structure/B1391275.png)
![N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline](/img/structure/B1391277.png)
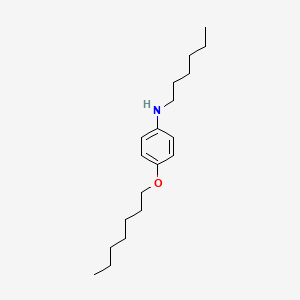
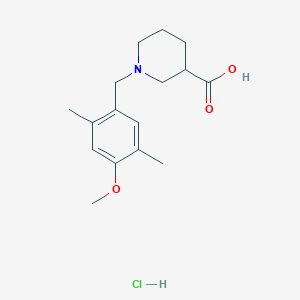
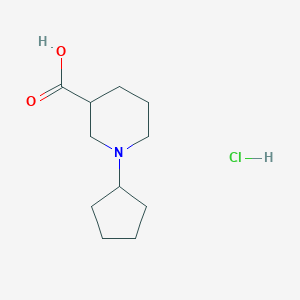
![[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride](/img/structure/B1391288.png)
![1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride](/img/structure/B1391289.png)
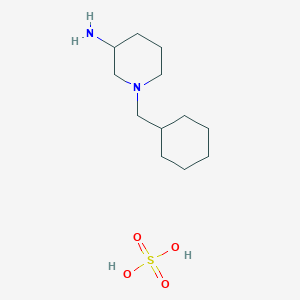
![({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride](/img/structure/B1391291.png)
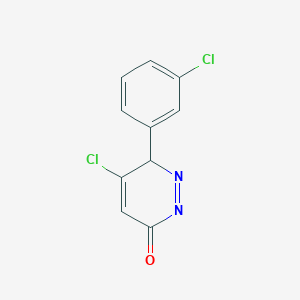
![[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1391294.png)
![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)
![{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1391296.png)